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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working to improve the

oral bioavailability of the selective PI3Kα inhibitor, PF-06843195.

Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of PF-06843195 and what are the potential limiting

factors?

A1: The oral bioavailability of PF-06843195 has been reported to be approximately 25% in rats.

[1][2] Several factors can contribute to incomplete oral bioavailability. For PF-06843195, a key

limiting factor is its low aqueous solubility. While its permeability is considered excellent, its

poor solubility can hinder its dissolution in the gastrointestinal tract, thereby reducing the

amount of drug available for absorption.[3] Additionally, the compound exhibits high plasma

clearance, which can also contribute to reduced overall exposure after oral administration.[1]

Q2: What are the known physicochemical properties of PF-06843195 relevant to its oral

absorption?

A2: Understanding the physicochemical properties of PF-06843195 is crucial for developing

strategies to enhance its oral bioavailability. Key properties are summarized in the table below.
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Property Value
Implication for Oral
Bioavailability

Molecular Weight 498.46 g/mol
Within the range suitable for

oral absorption.

LogD (pH 7.4) 1.9

Indicates moderate lipophilicity,

which is generally favorable for

membrane permeability.[3]

Aqueous Solubility

Kinetic: 1.3 µg/mL (pH 7.4)

Thermodynamic: 6.2 µg/mL

(pH 7.4)

Very low solubility is a

significant barrier to dissolution

and absorption.

Permeability
Excellent (RRCK = 18 × 10⁻⁶

cm s⁻¹)

High permeability suggests

that once dissolved, the drug

can readily cross the intestinal

membrane.

Q3: What are the recommended formulation strategies to improve the oral bioavailability of PF-
06843195?

A3: Given that the primary hurdle for PF-06843195 oral bioavailability is its low solubility,

formulation strategies should focus on enhancing its dissolution rate and apparent solubility in

the gastrointestinal fluid. The following approaches are recommended:

Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the

solubility of poorly water-soluble drugs. By dispersing PF-06843195 in a polymeric carrier in

an amorphous state, its apparent solubility and dissolution rate can be significantly

increased.

Nanosuspensions: Reducing the particle size of PF-06843195 to the nanometer range can

dramatically increase the surface area available for dissolution, leading to a faster dissolution

rate and improved bioavailability.

Lipid-Based Drug Delivery Systems (LBDDS): Formulating PF-06843195 in lipid-based

systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its

solubilization in the gastrointestinal tract and enhance its absorption.
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Troubleshooting Guides
Problem 1: Low and variable in vivo exposure observed in preclinical species.

Possible Cause: Poor and erratic dissolution of the crystalline form of PF-06843195 in the

gastrointestinal tract.

Troubleshooting Steps:

Characterize the solid state: Confirm the crystalline nature of the drug substance using

techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Evaluate formulation approaches:

Amorphous Solid Dispersion: Prepare an ASD of PF-06843195 with a suitable polymer

(e.g., HPMC-AS, PVP VA64).

Nanosuspension: Develop a nanosuspension formulation and characterize its particle size

and stability.

Lipid-Based Formulation: Investigate the solubility of PF-06843195 in various lipids and

surfactants to develop a SEDDS formulation.

Perform in vitro dissolution testing: Compare the dissolution profiles of the different

formulations against the crystalline drug in biorelevant media (e.g., FaSSIF, FeSSIF).

Conduct a pilot in vivo pharmacokinetic study: Dose the most promising formulation(s) to a

small group of animals and compare the pharmacokinetic profile to that of a simple

suspension of the crystalline drug.

Problem 2: Difficulty in preparing a stable amorphous solid dispersion of PF-06843195.

Possible Cause: Recrystallization of the amorphous drug during preparation or storage.

Troubleshooting Steps:

Polymer selection: Screen a variety of polymers with different properties (e.g., glass

transition temperature, miscibility with the drug) to find the most effective stabilizer.
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Drug loading: Optimize the drug-to-polymer ratio. Higher polymer content generally leads to

better stability but lower drug loading.

Manufacturing process:

Spray Drying: Optimize process parameters such as inlet temperature, feed rate, and

solvent system to ensure rapid solvent removal and formation of a stable amorphous

dispersion.

Hot Melt Extrusion (HME): Optimize temperature, screw speed, and residence time to

ensure complete miscibility of the drug and polymer without causing thermal degradation.

Stability testing: Store the prepared ASDs under accelerated stability conditions (e.g.,

40°C/75% RH) and monitor for recrystallization using XRPD and DSC.

Experimental Protocols
1. Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of PF-06843195 to enhance its

dissolution rate.

Materials: PF-06843195, a suitable polymer (e.g., HPMCAS-HF), and a volatile organic

solvent (e.g., acetone/methanol mixture).

Procedure:

Dissolve PF-06843195 and the polymer in the solvent system at a predetermined ratio

(e.g., 25:75 drug to polymer).

Set the parameters of the spray dryer (e.g., inlet temperature, atomization gas flow, feed

rate).

Spray the solution into the drying chamber.

Collect the dried powder from the cyclone.
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Characterize the resulting powder for its solid state (XRPD), thermal properties (DSC),

and dissolution performance.

2. In Vitro Dissolution Testing

Objective: To compare the dissolution profiles of different PF-06843195 formulations.

Apparatus: USP Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of simulated gastric fluid (SGF) for the first 30 minutes, followed

by a change to fasted state simulated intestinal fluid (FaSSIF).

Procedure:

Place the formulation (equivalent to a specific dose of PF-06843195) into the dissolution

vessel.

Rotate the paddle at a specified speed (e.g., 75 rpm) at 37°C.

Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

Analyze the concentration of PF-06843195 in the samples using a validated analytical

method (e.g., HPLC).

Plot the percentage of drug dissolved against time.

3. In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel PF-06843195 formulation.

Animals: Male Sprague-Dawley rats.

Procedure:

Fast the rats overnight prior to dosing.

Administer the PF-06843195 formulation orally via gavage at a specific dose. A control

group should receive a suspension of the crystalline drug.
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Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8,

24 hours) post-dosing.

Process the blood samples to obtain plasma.

Analyze the plasma samples for PF-06843195 concentration using a validated LC-MS/MS

method.

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate

software.

Calculate the relative bioavailability of the test formulation compared to the control

suspension.
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Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of PF-
06843195.
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Caption: Workflow for improving the oral bioavailability of PF-06843195.

Caption: Logical workflow for troubleshooting low in vivo exposure of PF-06843195.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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